Product packaging for 3-Bromo-5-methylpyridazine(Cat. No.:CAS No. 1257854-82-2)

3-Bromo-5-methylpyridazine

Cat. No.: B1613727
CAS No.: 1257854-82-2
M. Wt: 173.01 g/mol
InChI Key: HXLGAWFLMIDXHV-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridazine (CAS 1257854-82-2) is an aromatic organic compound with the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol . It is a valuable halogenated heterocyclic building block in organic synthesis and medicinal chemistry. The bromine atom on the pyridazine ring makes this compound a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the exploration of novel chemical space in drug discovery programs . It is primarily used as a key synthetic intermediate in the preparation of more complex molecules for pharmaceutical research . As a pyridazine derivative, it is of significant interest in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Specifications: • CAS Number: 1257854-82-2 • Molecular Formula: C5H5BrN2 • Molecular Weight: 173.01 g/mol • SMILES: CC1=CN=NC(Br)=C1 Handling and Storage: This compound should be handled with appropriate personal protective equipment. It is recommended to be stored in a sealed container under an inert atmosphere, preferably in a freezer at -20°C to ensure long-term stability . Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B1613727 3-Bromo-5-methylpyridazine CAS No. 1257854-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGAWFLMIDXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625619
Record name 3-Bromo-5-methylpyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257854-82-2
Record name 3-Bromo-5-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257854-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylpyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 5 Methylpyridazine and Its Derivatives

Strategies for Pyridazine (B1198779) Core Construction

The formation of the pyridazine ring is a critical step in the synthesis of 3-Bromo-5-methylpyridazine and its analogues. Various methods have been developed, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A foundational and widely employed method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. chemtube3d.comresearchgate.netmdpi.comresearchgate.net This approach is valued for its reliability and the ready availability of the starting materials.

The general mechanism involves the initial formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with a 1,4-diketone. Subsequent oxidation of this intermediate yields the aromatic pyridazine ring. chemtube3d.com The use of furan (B31954) derivatives as synthons for unsaturated 1,4-dicarbonyl compounds is also a common strategy. researchgate.net For instance, the reaction of a 1,4-diketone with hydrazine monohydrate can lead to the formation of spiro-pyrrolopyridazines in good to high yields. researchgate.net

A variety of substituted pyridazines can be synthesized using this method. For example, reacting butanoic acid derivatives with hydrazines can produce pyridazinone derivatives. researchgate.net Similarly, 1,2,3-triazole dicarbonyl species react with hydrazine hydrate (B1144303) to form diacylhydrazides, which can then be cyclized under heat or acidic conditions to yield 1,2,3-triazolo[4,5-d]pyridazines. mdpi.com

Precursor TypeReagentProduct TypeReference
1,4-DiketoneHydrazineDihydropyridazine, then Pyridazine chemtube3d.com
Furan derivativeHydrazinePyridazine (via 1,4-dicarbonyl) researchgate.net
Spiro-2H-pyrrole with 1,4-diketone functionalityHydrazine monohydrateSpiro-pyrrolopyridazine researchgate.net
Butanoic acid derivativeHydrazinesPyridazinone derivative researchgate.net
1,2,3-Triazole dicarbonylHydrazine hydrate1,2,3-Triazolo[4,5-d]pyridazine mdpi.com

Diaza-Wittig Reactions for Pyridazine Formation

The Diaza-Wittig reaction has emerged as a powerful tool for the synthesis of pyridazines, offering a convergent and efficient route to these heterocycles. rsc.orgnih.govkuleuven.bersc.org This reaction typically involves the intramolecular cyclization of a phosphazine intermediate, which is generated from a diazo compound and a phosphine (B1218219).

A key advantage of the Diaza-Wittig reaction is its applicability to the synthesis of substituted pyridazines. nih.govkuleuven.be For example, pyridazines bearing an ester or a ketone group can be synthesized from 1,3-diketones through a sequence involving the formation of an α-diazo-β-ketoester followed by the Diaza-Wittig cyclization. kuleuven.be The choice of phosphine can be crucial for the success of the reaction, with tributylphosphine (B147548) being an effective alternative to the more toxic hexamethylphosphoramide (B148902) (HMPA). kuleuven.be

The stereochemistry of the diazo precursor can have a significant impact on the outcome of the reaction. Vinyldiazocarbonyl compounds with a cis stereochemistry readily undergo the Diaza-Wittig process to form pyridazines, while the trans isomers may require UV irradiation to facilitate a tandem trans-to-cis isomerization before cyclization. researchgate.net

A catalytic version of the Diaza-Wittig reaction has also been developed, utilizing a phospholene oxide as a catalyst and a silane (B1218182) as a reducing agent. rsc.orgrsc.org This catalytic cycle involves the reduction of the phospholene oxide, formation of a phosphazine intermediate, and subsequent cyclization to the pyridazine with regeneration of the catalyst. rsc.org

Cycloaddition Reactions

Cycloaddition reactions provide another versatile avenue for the synthesis of the pyridazine core, allowing for the construction of the ring in a controlled manner.

[4+2] Cycloadditions from Azoalkenes and Enaminones : A notable strategy involves the [4+2] cycloaddition of in situ generated azoalkenes with enaminones. rsc.orgresearchgate.net This method, promoted by iodine, can lead to the formation of 1,4-dihydropyridazines and pyridazines with good to excellent yields under metal- and base-free conditions. rsc.org The selectivity between the dihydropyridazine and pyridazine products can often be controlled by adjusting the reaction temperature. rsc.org This approach demonstrates good functional group tolerance and is amenable to one-pot procedures. rsc.org

Singlet Oxygen Approaches : The [4+2] cycloaddition of singlet oxygen with furan derivatives offers an elegant and green route to pyridazine C-nucleosides. nih.govmdpi.comlka.ltnih.gov This method involves the photooxygenation of a furan aglycone to form an endoperoxide, which is then reduced and cyclized with hydrazine under neutral conditions. nih.govmdpi.com This one-pot, three-step procedure can be highly stereoselective and provides a direct route to novel pyridazine C-nucleosides of pharmacological interest. nih.govmdpi.comnih.gov

Other Cycloaddition Reactions : The inverse-electron-demand Diels-Alder reaction of π-deficient N-heteroaromatics, such as 4-pyridazinecarbonitriles with alkyne side chains, has been utilized to construct fused benzonitriles. mdpi.com Additionally, the [4+2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes with simple olefins provides a facile approach to tetrahydropyridazines. dntb.gov.ua

Regioselective Functionalization and Derivatization

Once the pyridazine core is constructed, further functionalization is often necessary to access a diverse range of derivatives. For this compound, the bromine atom serves as a key handle for introducing various substituents through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron species with a halide. mdpi.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and generally good yields. mdpi.com For heteroaromatic rings like pyridazine, specific methodologies have been developed to overcome potential challenges. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or tris(dibenzylideneacetone)dipalladium(0), and a base like tripotassium phosphate (B84403) or potassium carbonate. mdpi.comresearchgate.net The reactivity of the halide partner generally follows the order I > OTf > Br >> Cl. wikipedia.org

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org It is particularly noted for its excellent trans selectivity. organic-chemistry.org The Heck-Matsuda reaction, which utilizes arenediazonium salts as an alternative to aryl halides, offers advantages such as not requiring phosphine ligands and proceeding under milder, aerobic conditions. wikipedia.org

Stille Coupling : The Stille reaction couples an organotin compound with a halide or pseudohalide. organic-chemistry.orgwikipedia.org It is a versatile C-C bond-forming reaction with few limitations on the nature of the coupling partners. organic-chemistry.org The reaction is catalyzed by a palladium complex and has been successfully applied to the synthesis of complex molecules. researchgate.net A notable drawback is the toxicity of the organotin reagents. organic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.org

Cross-Coupling ReactionCoupling PartnersKey FeaturesReferences
Suzuki-MiyauraOrganoboron species + HalideTolerates many functional groups, good yields mdpi.comwikipedia.org
HeckAlkene + Halide/Arenediazonium saltExcellent trans selectivity, milder conditions with diazonium salts organic-chemistry.orgwikipedia.org
StilleOrganotin compound + HalideVersatile, but tin reagents are toxic organic-chemistry.orgwikipedia.org
SonogashiraTerminal alkyne + HalideMild conditions, forms C(sp²)-C(sp) bonds wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions on the Pyridazine Ring

Nucleophilic substitution reactions provide a direct method for introducing various functional groups onto the pyridazine ring, particularly by displacing a halogen atom. researchgate.net The electron-deficient nature of the pyridazine ring facilitates such reactions.

The bromine atom at the 3-position of this compound serves as a good leaving group, allowing for its replacement by a variety of nucleophiles. These reactions can be used to introduce alkoxy, amino, and other functional groups. The regioselectivity of nucleophilic substitution on pyridines and related heterocycles is governed by the electronic properties of the ring system. smolecule.com In some cases, the reaction can proceed through different mechanisms, such as SN(AE) (addition-elimination) or SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure), depending on the substrate and reaction conditions. wur.nl

For instance, the reaction of a bromopyridazine with an alcohol in the presence of a base can lead to the corresponding alkoxy derivative. Similarly, treatment with amines can yield aminopyridazines. The reaction conditions, including the choice of solvent and base, are crucial for optimizing the yield and selectivity of these transformations. smolecule.com

Ortho-Metallation Strategies for Directed Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridazines, this approach enables the introduction of a wide range of electrophiles at positions adjacent to a directing group.

The regioselective lithiation of unsymmetrical pyridazines has been explored, though with moderate success in some cases. researchgate.net A significant advancement in this area involves the use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP). researchgate.netuni-muenchen.de For instance, the use of TMPMgCl·LiCl has been shown to be effective for the regioselective magnesiation of substituted pyridazines. uni-muenchen.de This allows for subsequent reactions with various electrophiles to introduce functional groups at specific positions.

A notable application of DoM is the synthesis of pyridazinylboronic acids and their esters. nih.gov This involves a DoM-boronation protocol, which provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov The choice of the base and reaction conditions is crucial for achieving high regioselectivity. For example, the use of a bidentate diboroanthracene Lewis acid in conjunction with TMPZnCl⋅LiCl has been shown to direct metalation to the C4-position of the pyridazine ring, while a monodentate Lewis acid like BF₃·OEt₂ can direct it to the ortho-position. researchgate.net

The table below summarizes some key reagents and their applications in the ortho-metallation of pyridazine systems.

Reagent/SystemApplicationReference
TMPMgCl·LiClRegioselective magnesiation of substituted pyridazines uni-muenchen.de
TMPZnCl⋅LiCl / Bidentate Lewis AcidDirected C4-metalation of pyridazine researchgate.net
TMPZnCl⋅LiCl / BF₃·OEt₂Directed ortho-metalation of pyridazine researchgate.net
DoM-boronation protocolSynthesis of pyridazinylboronic acids/esters nih.gov

These strategies highlight the importance of ortho-metallation in the controlled synthesis of functionalized pyridazines, providing pathways to novel derivatives of this compound.

Chemo- and Regioselective Bromination and Alkylation Strategies

The introduction of bromine and alkyl groups at specific positions on the pyridazine ring is crucial for building molecular complexity. Chemo- and regioselective methods are essential to avoid the formation of unwanted isomers and byproducts.

Bromination:

Direct bromination of aromatic compounds can often lead to a mixture of products. orientjchem.org Therefore, methods that offer high regioselectivity are of great value. One approach to synthesize 3-bromo-pyridazines with high regiocontrol is through the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether. uzh.ch This method has been shown to produce functionalized 3-bromo-pyridazines with exclusive regioselectivity. uzh.ch

Another strategy involves the use of specific brominating agents. While not specific to this compound, the use of γ-picolinium bromochromate (γ-PBC) has been reported for the chemo- and regioselective bromination of aromatic compounds, favoring the para-position. orientjchem.org The principles of such selective reagents could potentially be adapted for pyridazine systems.

The table below outlines a selective bromination strategy for pyridazine synthesis.

Reaction TypeReagentsOutcomeReference
Inverse Electron Demand Diels-Alder (iEDDA)3-monosubstituted s-tetrazine, silyl-enol ether, Lewis acid (e.g., BF₃·OEt₂)Highly regioselective synthesis of 3-bromo-pyridazines uzh.ch

Alkylation:

The alkylation of the pyridazine ring can be achieved through various methods. For instance, after a regioselective metalation as described in the previous section, the resulting organometallic intermediate can be quenched with an alkyl halide to introduce an alkyl group. A copper-catalyzed allylation reaction has been successfully applied to a thio-substituted pyridazine following magnesiation with TMPMgCl·LiCl. uni-muenchen.de

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the alkylation of bromo-pyridazines. These methods, however, are part of the broader field of cross-coupling chemistry and are not detailed here. The direct, selective alkylation of the pyridazine core, especially for compounds like this compound, remains an area of active research.

Modern Approaches in Pyridazine Synthesis

Recent advances in synthetic chemistry have led to the development of more efficient, sustainable, and safer methods for the synthesis of heterocyclic compounds, including pyridazines.

Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. rsc.org The application of continuous flow has been explored for the synthesis and elaboration of pyridazine derivatives.

For example, hydrogenation of pyridazine derivatives has been successfully performed under continuous flow conditions using catalysts like Pd/C and RaNi at elevated temperatures and pressures. dundee.ac.uk This allows for the efficient production of semi-saturated bicyclic fragments containing the pyridazine core. dundee.ac.uk

Furthermore, L-proline-catalyzed pyridazine formation has been studied and implemented in a continuous flow setup. beilstein-journals.org This reaction proceeds via a Diels-Alder reaction with inverse electron demand. The use of flow chemistry enables precise control over reaction parameters, which can be crucial for optimizing yield and selectivity. rsc.orgbeilstein-journals.org The synthesis of other nitrogen-containing heterocycles, such as triazenes, has also been successfully adapted to continuous flow processes, highlighting the broad applicability of this technology. researchgate.net

The table below provides examples of pyridazine-related syntheses performed under continuous flow.

Reaction TypeKey FeaturesReference
Hydrogenation of Pyridazine DerivativesUse of Pd/C or RaNi catalysts, high pressure and temperature dundee.ac.uk
L-proline-catalyzed Pyridazine FormationDiels-Alder reaction with inverse electron demand beilstein-journals.org

Metal-Free and Catalyst-Free Synthetic Pathways

The development of metal-free and catalyst-free synthetic methods is a key goal in green chemistry, as it reduces reliance on expensive and potentially toxic metal catalysts. Several such approaches have been reported for the synthesis of pyridazines.

One notable example is the metal-free, chemodivergent annulation reaction of o-hydroxyphenylenaminones with aryldiazonium salts. rsc.org This method allows for the selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones by simply adjusting the reaction temperature. rsc.org

Another metal-free approach involves the conjugate addition of alkenylboronic acids to enedicarbonyl compounds, promoted by tartaric acid. thieme-connect.comucm.es The resulting products can then be cyclized with hydrazine hydrate to form pyridazinone derivatives. thieme-connect.comucm.es

Aza-Diels-Alder reactions also provide a metal-free route to pyridazines. The reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions yields highly functionalized pyridazine derivatives with excellent regioselectivity. organic-chemistry.org Additionally, a metal-free method for the formation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo[1,2-b]pyridazines has been developed, which involves a multicomponent reaction followed by an I₂-promoted electrophilic cyclization. nih.gov

The table below summarizes some of the reported metal-free synthetic pathways for pyridazine derivatives.

Reaction TypeKey FeaturesReference
Annulation ReactionReaction of o-hydroxyphenylenaminones with aryldiazonium salts, temperature-controlled selectivity rsc.org
Conjugate Addition-CyclizationAlkenylboronic acids, enedicarbonyl compounds, tartaric acid promoter thieme-connect.comucm.es
Aza-Diels-Alder Reaction1,2,3-triazines and 1-propynylamines under neutral conditions organic-chemistry.org
Multicomponent Reaction/CyclizationGroebke-Blackburn-Bienaymé MCR followed by I₂-promoted cyclization nih.gov

These modern approaches demonstrate the ongoing efforts to develop more efficient and environmentally benign methods for the synthesis of pyridazines, which will undoubtedly facilitate the future development of novel this compound derivatives.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methylpyridazine

Reactivity Profiles of the Bromine Substituent on the Pyridazine (B1198779) Core

The bromine atom at the C3 position of 3-Bromo-5-methylpyridazine is a key functional handle for molecular elaboration. Its reactivity is dominated by its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.org The electron-deficient character of the pyridazine ring makes the C-Br bond susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Key cross-coupling reactions involving the bromo substituent include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. It is a highly versatile method for creating biaryl structures or introducing alkyl and vinyl groups. researchgate.netnih.gov

Sonogashira Coupling: This involves the coupling of the bromopyridazine with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govscirp.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridazines, which are valuable precursors for more complex heterocyclic systems. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridazine with a primary or secondary amine. acs.orgacs.org It is a powerful tool for installing a wide range of nitrogen-containing functionalities, which are prevalent in biologically active molecules. chemspider.com

While direct nucleophilic aromatic substitution (SNAr) on the C-Br bond is possible, it often requires harsh conditions or highly activated substrates due to the high energy of the intermediate Meisenheimer complex. wikipedia.org Therefore, transition-metal-catalyzed methods are generally preferred for their milder conditions and broader substrate scope.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerBond FormedTypical Catalytic System
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-C (Aryl/Vinyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Alkynyl)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N)
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd(0) catalyst, Phosphine (B1218219) Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu)

Oxidation and Reduction Chemistry of Pyridazine Systems

The pyridazine ring system can undergo both oxidation and reduction, leading to derivatives with altered electronic properties and reactivity.

Oxidation: The most common oxidation reaction for pyridazines involves the nitrogen atoms. Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), leads to the formation of pyridazine N-oxides. nih.govnih.gov Depending on the reaction conditions and substituents, mono-N-oxides can be formed at either N1 or N2. These N-oxides are not merely byproducts; they are valuable synthetic intermediates. The N-oxide group can activate adjacent positions for nucleophilic attack and can itself be a source of oxygen atoms in photochemical reactions. nih.govacs.org

Reduction: Reduction of the pyridazine system can be achieved through several methods, targeting either the ring or its substituents.

Catalytic Hydrogenation: This is a standard method for the dehalogenation of halopyridazines. Using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), the C-Br bond can be selectively reduced to a C-H bond. researchgate.netmasterorganicchemistry.com This process effectively removes the bromine atom while leaving the pyridazine core intact.

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) are primarily used for the reduction of carbonyl groups (aldehydes and ketones) to alcohols. masterorganicchemistry.comyoutube.com Under standard conditions, NaBH₄ is generally not reactive enough to reduce the aromatic pyridazine ring or the C-Br bond. ecochem.com.co Its utility lies in its chemoselectivity; it can reduce an aldehyde or ketone substituent on the pyridazine ring without affecting the bromo group or the aromatic system. vulcanchem.com

Table 2: Common Oxidation and Reduction Reactions for Pyridazine Derivatives
Reaction TypeTransformationTypical Reagents
N-OxidationPyridazine → Pyridazine N-OxideH₂O₂, m-CPBA
Catalytic Hydrogenation (Dehalogenation)C-Br → C-HH₂, Pd/C
Hydride Reduction (of a substituent)-CHO → -CH₂OH (on pyridazine ring)NaBH₄, LiAlH₄

Mechanisms of Ring Transformations and Fused Pyridazine Formation

Beyond simple substitution, the pyridazine ring can serve as a foundation for constructing more complex polycyclic and fused heterocyclic systems. These transformations often rely on the inherent reactivity of the pyridazine core.

Fused Pyridazine Formation: The synthesis of fused pyridazines typically involves the reaction of a substituted pyridazine with a reagent containing two reactive centers, leading to the formation of a new ring. A common strategy is to use a dihalopyridazine as a precursor and perform sequential nucleophilic substitutions to build the fused ring system. dur.ac.uk Another powerful method is the inverse-electron-demand Diels-Alder reaction, where a 1,2,4,5-tetrazine (B1199680) reacts with an alkyne to directly construct a substituted pyridazine ring, which can then undergo intramolecular cyclization to yield fused products. researchgate.net For instance, a pyridazine bearing adjacent functionalities, such as a hydroxyl group and a chloro group, can react with a dinucleophile to form a researchgate.netresearchgate.net ring-fused system. dur.ac.ukchula.ac.th

Ring Transformations: Under specific conditions, the pyridazine ring itself can be induced to open and reclose into a different heterocyclic system. These ring transformations often occur under the influence of strong nucleophiles. A notable example is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. wur.nl In this pathway, a potent nucleophile, such as the amide ion from potassium amide (KNH₂), attacks an electron-deficient carbon of the pyridazine ring. This addition leads to the opening of the pyridazine ring to form an open-chain intermediate. Subsequent intramolecular cyclization of this intermediate, often with the expulsion of a small molecule, results in the formation of a new, rearranged heterocyclic ring. For example, 4-amino-3-halogenopyridazines have been shown to undergo ring contraction via an ANRORC mechanism to yield pyrazoles or 1,2,4-triazoles. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyridazines
Starting Pyridazine TypeReaction StrategyFused System FormedReference Principle
DihalopyridazineSequential Nucleophilic Substitutione.g., Pyridazino[4,5-b]quinolines dur.ac.uk
4-Amino-3-halogenopyridazineANRORC Ring ContractionPyrazoles, 1,2,4-Triazoles researchgate.net
Functionalized Pyridazine PrecursorInverse-electron-demand Diels-Aldere.g., Imidazo[1,2-b]pyridazines researchgate.netnih.gov

Ligand Design and Coordination Chemistry with Pyridazine Derivatives

Pyridazines as N-Donor Ligands for Transition Metal Complexation

Pyridazine (B1198779) and its derivatives are recognized for their capacity to act as N-donor ligands in the formation of transition metal complexes. libretexts.orgunam.mx The two adjacent nitrogen atoms in the pyridazine ring can coordinate to metal centers, acting as a bridge between them or as a chelating ligand. libretexts.org This coordination ability is fundamental to their use in various chemical applications. istl.org

However, no specific studies detailing the synthesis or characterization of transition metal complexes using 3-Bromo-5-methylpyridazine as a ligand have been identified. While research on related molecules like 3-Bromo-5-methylpyridine (B92270) exists, demonstrating its use in forming coordination polymers patsnap.com, this compound belongs to the pyridine class (a single nitrogen atom in the ring) and its properties cannot be directly extrapolated to the pyridazine .

Catalytic Applications of Pyridazine-Metal Complexes

The metal complexes of pyridazine derivatives have been investigated for their potential catalytic activities. googleapis.comgoogle.com The electronic properties of the pyridazine ring, influenced by substituents, can tune the catalytic behavior of the coordinated metal center.

Patents mention this compound as one of many potential components in latent catalyst systems for epoxy-phenolic reactions. googleapis.comgoogle.com In these documents, it is listed as a possible pyridazine compound that could be part of a catalyst, but no examples demonstrating its actual use or the performance of a resulting metal complex are provided. googleapis.comgoogle.com Therefore, there are no detailed research findings on the catalytic applications of any this compound-metal complexes.

Construction of Supramolecular Architectures and Coordination Polymers

The self-assembly of metal ions and organic ligands like pyridazine derivatives is a common strategy for building complex supramolecular structures and coordination polymers. These structures are held together by coordination bonds and a variety of non-covalent interactions.

Despite the potential for this compound to be used as a building block in this field, no published research describes its use in constructing supramolecular architectures or coordination polymers. A patent application identifies this compound as a possible starting material for synthesizing more complex heterocyclic compounds, but does not involve its use in coordination chemistry or self-assembly. google.comgoogle.com

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in directing the self-assembly of molecules into well-defined supramolecular structures. The bromine and methyl substituents on the pyridazine ring, in theory, could participate in such interactions, influencing the packing of molecules in a crystal lattice. However, no crystallographic or spectroscopic studies are available to confirm or characterize these interactions for this compound in the context of supramolecular assemblies.

The defined cavities and functional groups within supramolecular structures based on pyridazine scaffolds can allow for the recognition and binding of specific guest molecules. This area of host-guest chemistry is significant for applications in sensing and separation. There is currently no information available describing the use of this compound in the development of host-guest systems or for molecular recognition purposes.

Spectroscopic and Analytical Characterization of 3 Bromo 5 Methylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

For the derivative N-[5-bromo-2-methylpyridine-3-yl]acetamide , the following ¹H-NMR data has been reported (in CDCl₃): δ 7.8 (s, 1H, pyridine-H), 7.38 (s, 1H, pyridine-H), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).

¹³C NMR: Similar to the proton NMR data, experimental ¹³C NMR data for 3-Bromo-5-methylpyridazine is scarce. However, for the derivative N-[5-bromo-2-methylpyridine-3-yl]acetamide , the ¹³C-NMR chemical shifts (in CDCl₃ + CD₃OD) are reported at δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.

A summary of available ¹H and ¹³C NMR data for related compounds is presented in the table below.

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
N-[5-bromo-2-methylpyridine-3-yl]acetamide CDCl₃7.8 (s, 1H), 7.38 (s, 1H), 2.6 (s, 3H), 2.45 (s, 3H)16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1
3-Methylpyridazine CDCl₃9.032 (d), 7.39 (m), 7.37 (m), 2.720 (s)Not Available

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

While experimental mass spectra for this compound are not widely published, predicted mass spectrometry data for This compound hydrobromide is available. The predicted monoisotopic mass is 171.96361 Da. The predicted collision cross section (CCS) values for various adducts have also been calculated, providing valuable information for its identification in complex mixtures.

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.97089122.3
[M+Na]⁺194.95283135.6
[M-H]⁻170.95633126.6
[M+NH₄]⁺189.99743144.0
[M+K]⁺210.92677125.5

For the derivative N-[5-bromo-2-methylpyridine-3-yl]acetamide , the electron ionization mass spectrum (EI-MS) shows a molecular ion peak [M+H]⁺ at m/z 229.

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for the analysis of its derivatives.

Specific HPLC or UPLC methods for this compound are not detailed in the available literature. However, methods for related compounds provide a basis for developing suitable analytical procedures. For instance, the analysis of impurities in 3-bromo-5-(trifluoromethyl)aniline has been performed using a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution of water/acetonitrile and acetonitrile.

For the separation of 2-Amino-5-bromo-3-methylpyridine , a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, formic acid is substituted for phosphoric acid.

These examples suggest that a reverse-phase HPLC or UPLC method with a C18 column and a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous component with a suitable acid additive would be appropriate for the purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. There is currently no specific experimental UV-Vis absorption data available for this compound in the reviewed literature. The electronic absorption properties of pyridazine (B1198779) derivatives are influenced by the nature and position of substituents on the pyridazine ring. For substituted pyridazines, electronic transitions can be observed, and the position of the maximum absorption (λmax) is dependent on the electronic effects of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Although a specific IR spectrum for this compound is not available, the IR spectrum of the parent compound, 3-Methylpyridazine , provides insight into the characteristic vibrations of the pyridazine ring. Key absorptions would be expected for C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. The introduction of a bromine atom would also introduce a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. The IR spectrum of 2-Amino-5-bromo-3-methylpyridine is available from the NIST WebBook, which can provide further comparative data on the vibrational modes of a substituted bromomethylpyridine.

X-ray Crystallography for Solid-State Structure and Supramolecular Organization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the supramolecular organization of the compound in the solid state.

There are no published crystal structures for this compound. However, the crystal structure of the related compound 2-Bromo-5-methylpyridine has been determined. In this structure, the molecule is planar and lies on a crystallographic plane of symmetry. The crystal packing is characterized by weak C—H···N interactions that form infinite chains. The study of such related structures can offer valuable insights into the potential crystal packing and intermolecular interactions that might be present in solid this compound.

Computational and Theoretical Investigations of Pyridazine Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling:QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While general QSAR models for pyridazine (B1198779) derivatives exist, specific models incorporating 3-Bromo-5-methylpyridazine and predicting its biological properties have not been published.

The absence of specific research applying these computational methods to this compound means that the detailed, data-driven article requested cannot be accurately and factually produced. While studies on related pyridazine or pyrazine (B50134) derivatives are available, extrapolating this data would violate the strict focus on the target compound. Further experimental and computational research is needed to characterize this compound to the extent required.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for the synthesis of pyridazine (B1198779) derivatives are well-established, the future of chemical synthesis lies in the development of sustainable and efficient methodologies. For 3-Bromo-5-methylpyridazine and its analogs, emerging research frontiers are focused on green chemistry principles that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Developmental Areas:

Aza-Diels-Alder Reactions: A highly regioselective and metal-free approach for the synthesis of pyridazine derivatives involves the aza-Diels-Alder reaction. This method offers a direct route to a wide array of pyridazine structures with good functional group compatibility under neutral reaction conditions. Future research could focus on adapting these reactions for the specific synthesis of 3-halo-5-alkylpyridazines, providing a more environmentally benign alternative to traditional metal-catalyzed processes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of pyridazine derivatives can significantly shorten reaction times, often from hours to minutes, and lead to the rapid generation of compound libraries for biological screening.

Ionic Liquids as Green Solvents: The use of ionic liquids as recyclable and non-volatile solvents presents a sustainable alternative to conventional organic solvents in pyridazine synthesis. Research into the application of ionic liquids in the synthesis of this compound could lead to cleaner reaction profiles and easier product isolation.

Synthetic MethodologyKey AdvantagesPotential for this compound
Aza-Diels-Alder ReactionsMetal-free, high regioselectivity, neutral conditions, broad substrate scope.Development of a direct and sustainable route to 3-halo-5-alkylpyridazines.
Microwave-Assisted SynthesisRapid reaction times, increased yields, suitability for library synthesis.Efficient synthesis of this compound and its derivatives for high-throughput screening.
Ionic LiquidsRecyclable, non-volatile, potential for improved reaction efficiency.Greener synthesis protocols with simplified work-up procedures.

Exploration of Untapped Biological Targets and Mechanistic Studies

The pyridazine nucleus is often referred to as a "wonder nucleus" due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. For this compound, the exploration of novel biological targets and a deeper understanding of its mechanism of action are key areas for future research.

Emerging Research Opportunities:

Kinase Inhibition: Many pyridazine-containing compounds have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Future studies could investigate the potential of this compound and its derivatives as inhibitors of untapped kinase targets, such as those involved in tumor progression and resistance to therapy. For instance, certain pyridazine derivatives have shown inhibitory activity against the JNK1 pathway and ALK5.

Neuroprotective Agents: The blood-brain barrier permeability of some pyridazine derivatives opens up possibilities for their use in treating central nervous system disorders. The investigation of this compound analogs for their potential as neuroprotective agents in conditions like Alzheimer's or Parkinson's disease represents a significant area of unmet medical need.

Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. The pyridazine scaffold has shown promise in this area, and screening of this compound derivatives against a panel of clinically relevant bacteria and viruses could uncover new therapeutic leads.

Potential Biological TargetRationaleResearch Focus
Kinases (e.g., JNK1, ALK5) Pyridazine scaffold is a known kinase inhibitor pharmacophore.Synthesis and screening of this compound analogs for inhibitory activity against novel and clinically relevant kinases.
CNS Drug Targets Potential for blood-brain barrier penetration.Evaluation of neuroprotective effects in models of neurodegenerative diseases.
Microbial Enzymes Broad-spectrum antimicrobial potential of pyridazines.Screening for activity against drug-resistant bacteria and viruses, and identification of the molecular targets.

Design of Advanced Pyridazine-Based Functional Materials with Tunable Properties

Beyond their applications in medicine, pyridazine derivatives are also being explored for their use in advanced functional materials due to their unique electronic and coordination properties. The incorporation of this compound into novel materials could lead to tunable optical, electronic, and magnetic properties.

Future Directions in Materials Science:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridazine ring can act as effective ligands for the construction of Metal-Organic Frameworks (MOFs). These porous materials have potential applications in gas storage, catalysis, and sensing. The design and synthesis of MOFs incorporating this compound as a linker could lead to materials with tailored pore sizes and functionalities. Pyrazine-based MOFs have been shown to exhibit interesting magnetic and gas adsorption properties.

Organic Electronics: The electron-deficient nature of the pyridazine ring makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tuning of the electronic properties of pyridazine-based materials can be achieved through chemical modification, and this compound could serve as a versatile building block in this regard.

Nonlinear Optical (NLO) Materials: The dipolar character of certain pyridazine derivatives suggests their potential for use in nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing.

Material TypeKey Properties and ApplicationsRole of this compound
Metal-Organic Frameworks (MOFs) High porosity, tunable pore size, applications in gas storage, catalysis, and sensing.As a functionalized linker to create MOFs with specific properties.
Organic Electronics Tunable electronic properties, applications in OLEDs and OPVs.As a building block for donor-acceptor molecules with desired electronic characteristics.
Nonlinear Optical (NLO) Materials Ability to alter the properties of light, applications in telecommunications and optical computing.As a core component of chromophores with large NLO responses.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design-make-test-analyze cycle and identify promising candidates with greater efficiency.

Applications in this compound Research:

De Novo Drug Design: Generative AI models can design novel pyridazine derivatives with desired biological activities and physicochemical properties. By learning from vast datasets of known bioactive molecules, these algorithms can propose new structures based on the this compound scaffold that are predicted to be active against specific biological targets.

Bioactivity Prediction: Machine learning models can be trained to predict the biological activity of new pyridazine compounds, thereby prioritizing the synthesis of the most promising candidates. This can significantly reduce the time and cost associated with experimental screening.

Predictive Modeling of Material Properties: AI can be employed to predict the properties of novel pyridazine-based materials, such as their electronic band gap, porosity, or NLO response. This allows for the in silico design and optimization of materials before their synthesis.

AI/ML ApplicationDescriptionImpact on this compound Research
De Novo Design Generative models create novel molecules with desired properties.Rapid exploration of the chemical space around the this compound scaffold to identify novel drug candidates.
Bioactivity Prediction Machine learning models predict the biological activity of compounds.Prioritization of synthetic efforts towards the most promising derivatives, saving time and resources.
Predictive Modeling AI algorithms predict the physical and chemical properties of materials.In silico design and optimization of functional materials based on this compound for specific applications.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-methylpyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of 5-methylpyridazine derivatives. For example, bromination of 2-amino-3-methylpyridine with reagents like NBS (N-bromosuccinimide) or Br₂ in controlled acidic conditions can yield brominated intermediates . Optimization requires monitoring reaction temperature (e.g., 0–25°C to suppress side reactions) and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine ratio). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .

Q. How should researchers address discrepancies in reported purity levels of this compound across suppliers?

  • Methodological Answer : Purity discrepancies (e.g., >95% vs. >98%) often arise from analytical methods (HPLC vs. GC) or solvent residues. Validate purity using orthogonal techniques:
  • HPLC with UV detection (λ = 254 nm) for organic impurities.
  • GC-MS to detect volatile byproducts.
  • Elemental analysis (C, H, N) to confirm stoichiometric consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
  • Neutralize waste with 10% sodium thiosulfate before disposal to mitigate bromine-related hazards .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for diverse functionalization?

  • Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos Pd G3 for aminations.
  • Solvent screening : DMF/H₂O (9:1) for polar substrates; toluene/EtOH for sterically hindered partners.
  • Additives : K₂CO₃ as a base for Suzuki reactions; Cs₂CO₃ for improved yields in C-N couplings .
  • Monitor reaction progress via TLC (Rf shift) or LC-MS to identify intermediates .

Q. What strategies resolve competing reactivity between bromine and methyl groups during derivatization?

  • Methodological Answer : The methyl group can activate the pyridazine ring toward electrophilic substitution, complicating bromine retention. Mitigation strategies:
  • Protecting groups : Temporarily protect the methyl group with acetyl or TMSCl before functionalizing bromine.
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct lithiation to specific positions, preserving bromine .
  • Computational modeling (DFT) predicts reactive sites, guiding reagent selection .

Q. How do steric and electronic effects of this compound influence its reactivity in heterocyclic synthesis?

  • Methodological Answer :
  • Steric effects : The methyl group at C5 hinders nucleophilic attacks at adjacent positions, favoring reactivity at C3.
  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring harsher conditions for SNAr reactions.
  • Case study : In imidazopyridine synthesis, bromine participates in cyclization with aminopyridines under CuI catalysis, while methyl groups stabilize intermediates via hyperconjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.